1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine
Overview
Description
1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine, also known as BFP, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. BFP belongs to the class of pyrrolidine derivatives and has a molecular formula of C18H20FNO.
Scientific Research Applications
- The compound has been used in the synthesis of polysubstituted 4-(phenoxymethyl)-3-pyrrolines and their isomers through a one-pot coupling methodology, integrating Cu-catalyzed cycloaddition and Pd-catalyzed allylic substitution reactions (Clique et al., 2002).
- It serves as a key intermediate in the stereoselective synthesis of compounds like (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, highlighting its role in the preparation of pharmaceuticals (Lall et al., 2012).
- The compound is involved in the thermal elimination process of carbonyl sulfide from O-aryl thionocarbonates, leading to the formation of specific heterocyclic structures (Sakanoue et al., 1990).
Chemical and Structural Characterization :
- Structural analysis of related compounds has been conducted, revealing insights into molecular conformations and interactions, such as hydrogen bonding patterns and crystal structures (Huang & Zhou, 2011).
Biological and Pharmacological Research :
- Variants of the compound have been used in antimicrobial studies, showcasing significant activity against specific pathogens, indicating its potential in developing new antimicrobial agents (Hunashal et al., 2012).
- The compound's derivatives have been synthesized and characterized, revealing potential applications in the production of chiral compounds, an essential aspect of pharmaceutical synthesis (Yamada-Onodera et al., 2007).
properties
IUPAC Name |
1-benzyl-3-[(2-fluorophenoxy)methyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO/c19-17-8-4-5-9-18(17)21-14-16-10-11-20(13-16)12-15-6-2-1-3-7-15/h1-9,16H,10-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHQHGFVHQDZBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC=C2F)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-fluoro-phenoxymethyl)-pyrrolidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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